molecular formula C5H4ClNO3 B12876662 4-Chloro-5-methylisoxazole-3-carboxylic acid

4-Chloro-5-methylisoxazole-3-carboxylic acid

Cat. No.: B12876662
M. Wt: 161.54 g/mol
InChI Key: WHYGJDOICROMBM-UHFFFAOYSA-N
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Description

4-Chloro-5-methylisoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives . Another method includes the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes have been developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as Cu(I) and Ru(II) . Reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C5H4ClNO3

Molecular Weight

161.54 g/mol

IUPAC Name

4-chloro-5-methyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C5H4ClNO3/c1-2-3(6)4(5(8)9)7-10-2/h1H3,(H,8,9)

InChI Key

WHYGJDOICROMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)Cl

Origin of Product

United States

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